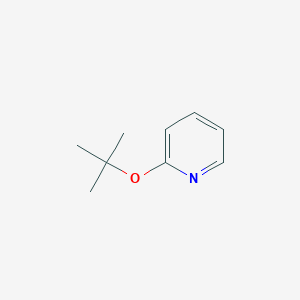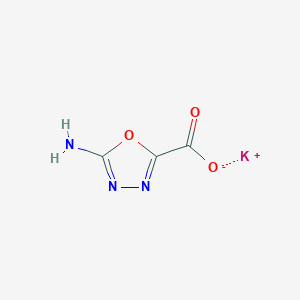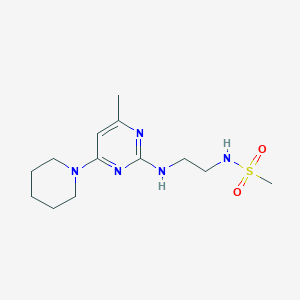
5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile is a chemical compound with the CAS Number: 117966-19-5 . It has a molecular weight of 158.2 . The compound is also referred to as Bz-tetrahydroisoquinoline .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been described in various studies . For instance, the reaction of cyclohexylidenecyanothioacetamide with N, N -dimethylformamide dimethyl acetal has been studied . This transformation, depending on the reaction conditions, leads to different results .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile can be represented by the Inchi Code: 1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile include a molecular weight of 158.2 , and it is a powder at room temperature .科学的研究の応用
Synthesis of Complex Organic Compounds
5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile serves as a starting material for synthesizing complex organic compounds. For instance, it has been used to create lamellarin U and lamellarin G trimethyl ether, which are valuable for introducing acid-sensitive protecting groups in chemical syntheses (Liermann & Opatz, 2008).
Green Chemistry and Environmental Sustainability
Recent research has focused on using this compound in environmentally friendly methods for constructing multifunctionalized benzenes. This approach, involving the cyclization of easily obtainable reactants, aligns with the principles of green chemistry and computational studies for target validation (Damera & Pagadala, 2023).
Creation of New Heterocyclic Systems
The compound has been instrumental in creating new heterocyclic systems. A study demonstrated its use in synthesizing morphlinotetrahydrothieno[2,3-c]isoquinolines, highlighting its versatility in generating novel chemical structures (El-Dean, Radwan, & Zaki, 2008).
Antimicrobial Activity
One notable application is in the field of antimicrobial research. Certain derivatives synthesized from this compound have been evaluated for antimicrobial activity, providing insights into its potential use in developing new antimicrobial agents (Paronikyan et al., 2019).
Catalysis and Synthetic Methodology
The compound is also significant in catalysis and synthetic methodology. For example, it has been used in a recyclable catalytic system for synthesizing tetrahydroquinoline derivatives, emphasizing its role in creating efficient and green synthesis pathways (Mogle et al., 2015).
Asymmetric Synthesis and Alkaloid Preparation
It's also used in asymmetric synthesis and alkaloid preparation. An example includes the preparation of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcasing its utility in synthesizing complex natural products (Blank & Opatz, 2011).
Creation of Functionalized Organic Compounds
The compound aids in creating functionalized organic compounds with potential biological activity. This includes the synthesis of pyrazolothienotetrahydroisoquinoline derivatives, demonstrating its role in medicinal chemistry (Kamal, Radwan, & Zaki, 2011).
Synthesis of Novel Chemosensors
An innovative application involves the development of novel chemosensors for the selective identification of toxic ions, highlighting its use in environmental monitoring and safety (Shally et al., 2020).
Multi-Component Chemical Reactions
Its versatility extends to facilitating multi-component chemical reactions, exemplified by the synthesis of N2-substituted amino-aryl-tetrahydroquinoline carbonitriles in various ionic liquids (Wan et al., 2011).
Pharmaceutical Research
The compound is essential in pharmaceutical research, particularly in the design of inhibitors for specific kinases, as seen in studies related to cancer treatment (Wissner et al., 2003).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
作用機序
Target of Action
The primary targets of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known to interact with various biological targets . .
Mode of Action
Tetrahydroisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The exact mechanism by which 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile interacts with its targets remains to be elucidated.
Biochemical Pathways
Given the diverse biological activities of tetrahydroisoquinoline derivatives, it is likely that this compound may interact with multiple pathways
Pharmacokinetics
The compound has a molecular weight of 158.2 , which suggests it may have favorable bioavailability.
Result of Action
As a derivative of tetrahydroisoquinoline, it may share some of the biological activities of this class of compounds, which include actions against various infective pathogens and neurodegenerative disorders . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile is not well understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is stable at room temperature , suggesting it may be relatively stable under physiological conditions.
特性
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYOWGKJLSDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinoline-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)
![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)
![3-[[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2421438.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)

![1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2421444.png)






![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)